molecular formula C10H13NO3 B13051243 (S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoicacidhcl

(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoicacidhcl

Cat. No.: B13051243
M. Wt: 195.21 g/mol
InChI Key: VONTVSKGTULKSK-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to the neurotransmitter glutamate and is known for its role in modulating synaptic transmission in the central nervous system. This compound is of significant interest in neuropharmacology due to its potential therapeutic applications in treating neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-hydroxy-5-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy amino acid.

    Reduction: The β-hydroxy amino acid is then reduced to the corresponding amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 3-hydroxy-5-methylphenethylamine.

    Substitution: Formation of 3-chloro-5-methylphenylpropanoic acid derivatives.

Mechanism of Action

The compound exerts its effects by modulating the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) subtype . It enhances synaptic transmission by potentiating the response of AMPA receptors to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation plays a crucial role in synaptic plasticity, learning, and memory .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

VONTVSKGTULKSK-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CC(=C1)O)CC(C(=O)O)N

Origin of Product

United States

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